Lercanidipine Impurity B

Description

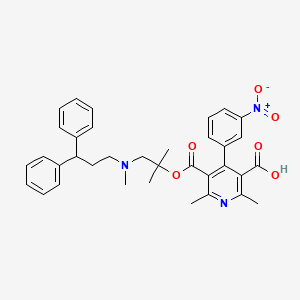

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPFRTCYDMQXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119226-97-9 |

Source

|

| Record name | 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Nomenclature and Structural Elucidation of Lercanidipine Impurity B

Systematic Chemical Naming and Common Synonyms for Lercanidipine (B1674757) Impurity B

Lercanidipine Impurity B is chemically identified by its systematic IUPAC name: 5-[[1-[[3,3-bis(phenyl)propyl]-methylamino]-2-methyl-propan-2-yl]oxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid . synthinkchemicals.com This formal designation precisely describes the molecular structure of the compound.

In addition to its systematic name, this compound is also known by several synonyms in scientific literature and chemical catalogs. The most common synonym is Lercanidipine Acid . allmpus.comsynzeal.com Another referenced chemical name is 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester. allmpus.comveeprho.com

| Identifier Type | Name/Value |

| Systematic Name | 5-[[1-[[3,3-bis(phenyl)propyl]-methylamino]-2-methyl-propan-2-yl]oxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid synthinkchemicals.com |

| Common Synonym | Lercanidipine Acid allmpus.comsynzeal.com |

| Other Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester allmpus.comveeprho.com |

| CAS Number | 1119226-97-9 synthinkchemicals.comallmpus.com |

| Molecular Formula | C35H39N3O6 allmpus.com |

| Molecular Weight | 597.7 g/mol allmpus.com |

Methodologies for Definitive Structural Characterization

Modern spectroscopy is indispensable for the structural elucidation of complex organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide information about the different types of protons and carbons present. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between adjacent atoms, ultimately piecing together the complete structure of the impurity. patsnap.com This comprehensive analysis allows for the definitive assignment of all atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. patsnap.com This technique provides a highly accurate molecular formula, serving as a crucial piece of evidence in the structural confirmation process.

The identification of impurities within a drug substance often begins with separating them from the main component and other related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating the components of a mixture. ijsr.netnih.gov In the context of pharmaceutical analysis, various HPLC methods, often using a C18 column, are developed to resolve the active pharmaceutical ingredient from its impurities. ijsr.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govinnovareacademics.in As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used to gently ionize the molecules, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio. nih.gov This provides molecular weight information for each separated peak.

HPLC with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS): This advanced form of LC-MS combines the separation of HPLC with the high resolution and accuracy of a Q-TOF mass analyzer. idosi.org This allows for the confident identification of impurities, even at low levels, by providing precise mass measurements that help in determining the elemental composition of the impurity. idosi.org

Advanced Spectroscopic Techniques for Structure Determination (e.g., NMR, HRMS)

Isomeric and Stereoisomeric Considerations for this compound

The structure of Lercanidipine itself contains a chiral center at the C4 position of the dihydropyridine (B1217469) ring, leading to the existence of (R) and (S) enantiomers. Consequently, impurities derived from Lercanidipine may also exhibit stereoisomerism.

For this compound, the dihydropyridine ring is no longer present in the same form as the parent drug, as it has been aromatized to a pyridine (B92270) ring. However, the core structure of the parent Lercanidipine from which it is derived is chiral. Therefore, the synthesis or degradation process that leads to the formation of this compound can potentially result in different isomeric forms. The specific stereochemistry of the impurity would depend on the stereochemistry of the starting Lercanidipine and the reaction mechanism leading to its formation. A comprehensive analysis would require chiral separation techniques to determine if the impurity exists as a single enantiomer or a racemic mixture.

Iii. Mechanistic Pathways of Lercanidipine Impurity B Formation

Synthesis-Related Impurity Formation in Lercanidipine (B1674757) Manufacturing Processes

The generation of impurities is an inherent challenge in multi-step chemical syntheses, and the manufacturing of Lercanidipine is no exception. daicelpharmastandards.com Lercanidipine Impurity B can form as a byproduct during the synthesis process, primarily through the unintended oxidation of the dihydropyridine (B1217469) ring. researchgate.net

The synthesis of the Lercanidipine molecule often employs the Hantzsch dihydropyridine synthesis or variations thereof. biointerfaceresearch.com This process involves the condensation of key starting materials such as an aldehyde (3-nitrobenzaldehyde), a β-ketoester, and an enamine or ammonia (B1221849) source (like methyl 3-aminocrotonate). google.com

The formation of this compound during synthesis can be influenced by:

In-situ Oxidation: The reaction conditions designed to form the dihydropyridine ring can sometimes be sufficiently oxidative to cause the aromatization of a portion of the product to the corresponding pyridine (B92270) analogue (Impurity B).

Purity of Intermediates: The presence of oxidative contaminants or unwanted side-products from previous steps can catalyze the formation of Impurity B during the final cyclization and esterification stages. daicelpharmastandards.com The process for preparing Lercanidipine hydrochloride often involves multiple steps, including the reaction of intermediates like 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid with other reagents, where suboptimal conditions can generate byproducts. google.com

The specific conditions under which the Lercanidipine synthesis is conducted play a pivotal role in controlling the impurity profile. Factors such as temperature, pH, reaction time, and the choice of solvents and catalysts can significantly impact the yield of Impurity B. google.com

Reaction Temperature and Duration: Elevated temperatures or prolonged reaction times can provide the energy required for the oxidation of the dihydropyridine ring to the more thermodynamically stable pyridine ring of Impurity B.

Solvents and Reagents: The choice of solvent and other reagents is critical. For instance, the use of thionyl chloride in certain synthesis routes presents challenges for industrial-scale production and can influence side reactions. google.com Purification processes often involve dissolving the product in solvents like methanol (B129727) or using solvent mixtures such as those containing isopropyl acetate (B1210297) to remove impurities, indicating that these impurities are formed during the reaction and must be purged. google.comgoogleapis.com The purification often requires techniques like column chromatography to separate the desired Lercanidipine from byproducts, including the pyridine analogue. researchgate.net

Role of Starting Materials and Intermediates in Impurity Generation

Degradation-Derived Impurity Generation of this compound

Lercanidipine, like other 1,4-dihydropyridine (B1200194) derivatives, is susceptible to degradation under various stress conditions, which can lead to the formation of impurities. The most significant degradation pathway leading to the formation of this compound is oxidation. innovareacademics.inresearchgate.net

The oxidation of the 1,4-dihydropyridine ring to a pyridine ring is the primary mechanism for the formation of this compound. innovareacademics.inresearchgate.net This aromatization process leads to the loss of the chiral center at the C4 position of the ring.

Forced degradation studies consistently demonstrate that Lercanidipine is highly susceptible to oxidative stress. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in a significant decrease in the parent drug concentration and the corresponding formation of the pyridine analogue, Impurity B. nih.govnih.gov In one study, exposure to 10% hydrogen peroxide at 50°C for 60 minutes led to a 25.84% degradation of Lercanidipine, with a major unknown degradation product observed, which is characteristic of the pyridine impurity. nih.gov Another study reported approximately 15% degradation under oxidizing conditions.

| Stress Condition | Reagent/Condition | Degradation of Lercanidipine (%) | Source |

| Oxidative | 10% H₂O₂, 50°C, 60 min | 25.84% | nih.gov |

| Oxidative | 30% H₂O₂ | 11.8% | innovareacademics.in |

| Oxidative | 3% H₂O₂, Reflux, 1 h | ~15% |

This table presents data from forced degradation studies on Lercanidipine under oxidative conditions.

Lercanidipine is susceptible to hydrolysis under both acidic and alkaline conditions. nih.gov However, the primary degradation products formed through hydrolysis are typically not this compound. Instead, the degradation involves the cleavage of the ester linkages in the side chains of the Lercanidipine molecule. This leads to the formation of corresponding carboxylic acid derivatives, such as the compound known as Lercanidipine Acid. innovareacademics.insynzeal.com

Forced degradation studies confirm that Lercanidipine degrades significantly under hydrolytic stress, but the main products are distinct from the pyridine oxidation product.

| Stress Condition | Reagent/Condition | Degradation of Lercanidipine (%) | Source |

| Acid Hydrolysis | 1 N HCl, 80°C, 60 min | 12.84% | nih.gov |

| Acid Hydrolysis | 1 N HCl | 12.6% | innovareacademics.in |

| Alkaline Hydrolysis | 1 N NaOH, 50°C, 60 min | 6.78% | nih.gov |

| Alkaline Hydrolysis | 1 N NaOH | 13.4% | innovareacademics.in |

This table summarizes findings from forced degradation studies on Lercanidipine under hydrolytic conditions.

Exposure of Lercanidipine to thermal stress can also induce degradation. nih.gov While high temperatures can promote oxidation, studies on thermal degradation have not consistently identified this compound as the primary resulting product. The degradation pathway under thermal stress can be complex, potentially leading to a mixture of different degradation products.

Studies show that upon exposure to heat, Lercanidipine does degrade, though the extent can vary based on the conditions. In one study, exposure to 105°C for 6 hours resulted in 13.3% degradation, but no specific degradation products were reported as being formed. innovareacademics.ininnovareacademics.in Another study at 100°C for 6 hours showed 16.59% degradation, with the major degradation product being an unknown impurity that was not Impurity B. nih.gov

| Stress Condition | Reagent/Condition | Degradation of Lercanidipine (%) | Source |

| Thermal | 100°C, 6 h | 16.59% | nih.gov |

| Thermal | 105°C, 6 h | 13.3% | innovareacademics.ininnovareacademics.in |

| Thermal with Moisture | 100°C, 6 h, 10% Water | 25.91% | nih.gov |

This table presents data on the degradation of Lercanidipine under thermal stress conditions.

Photolytic Degradation Processes and Photoproduct Formation

Lercanidipine, a member of the 1,4-dihydropyridine (DHP) class of antihypertensive drugs, is known to be susceptible to photodegradation. mdpi.com This light sensitivity is a characteristic feature of the dihydropyridine ring system, which can lead to a loss of pharmacological activity and the formation of various degradation products. mdpi.comresearchgate.netinnovareacademics.in The primary and most common photodegradation pathway for 1,4-DHP compounds involves the oxidation and subsequent aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. mdpi.comresearchgate.net This process is often the initial and, in many cases, the sole step in the degradation mechanism. researchgate.net

Research on the photochemical stability of lercanidipine has confirmed its photolabile nature, particularly in solution. pillbuys.com When exposed to UV-A radiation from a solar simulator, lercanidipine undergoes several photochemical reactions. pillbuys.comnih.gov The principal degradation pathways identified include the aromatization of the 1,4-dihydropyridine moiety, the formation of nitrosoderivatives, and N-dealkylation or N-demethylation in the side chain. researchgate.netpillbuys.comnih.gov The specific photoproducts formed can be influenced by the solvent used; studies have shown differences in the photodegradation pathway and kinetics when lercanidipine is in ethanol (B145695) versus a mixture of ethanol and phosphate-buffered saline (PBS). pillbuys.comnih.gov

In forced degradation studies, various photoproducts of lercanidipine have been separated and characterized using techniques like HPLC and LC-MS/MS. researchgate.netpillbuys.cominnovareacademics.in While one study identified Lercanidipine Impurity D as a major degradation product under photolytic stress, resulting in a 0.4% area in the chromatogram, other impurities, including Impurity B, are also monitored during stability testing under such conditions. wisdomlib.orgnih.gov The formation of these photoproducts underscores the importance of protecting lercanidipine from light during storage and handling to maintain its chemical integrity. pillbuys.com The medium in which photodegradation occurs also affects the resulting products; photoproducts formed in a homogeneous solution appear to be more polar than those obtained in a micro-heterogeneous environment designed to mimic biological media. researchgate.net

Stability Studies and Kinetic Aspects of Impurity Formation under Stress Conditions

Stability studies are crucial for identifying potential degradation products, such as this compound, that can arise during the manufacturing process and shelf life of a drug product. Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing, including light, heat, humidity, acid/base hydrolysis, and oxidation. wisdomlib.orgnih.gov These studies are instrumental in developing stability-indicating analytical methods capable of separating the drug from its impurities. wisdomlib.org

Lercanidipine has been subjected to a range of forced degradation conditions to assess its stability. wisdomlib.orgnih.govjpionline.orgamazonaws.com The drug shows significant degradation under oxidative, acidic, and thermal stress. nih.govresearchgate.net For instance, in one study, exposure to 3% hydrogen peroxide resulted in a 25.84% degradation of lercanidipine, with a major unknown degradation product being observed. nih.gov Acid hydrolysis with 0.1 N HCl led to a 12.84% drop in the parent drug, while thermal degradation resulted in a 16.59% decrease. nih.gov The photolytic degradation of lercanidipine has been shown to follow first-order kinetics. researchgate.net

The stability of lercanidipine solutions is also influenced by the solvent, with the photodegradation rate being significantly higher in ethanol compared to a mixture of ethanol and PBS. pillbuys.com Solid forms of the drug, such as powdered tablets, are also susceptible to photodegradation, although to a lesser extent than solutions. pillbuys.com The results from these stress studies are fundamental for establishing appropriate storage conditions and shelf life for lercanidipine-containing products.

The following table summarizes the results from various forced degradation studies on lercanidipine, demonstrating its stability profile under different stress conditions.

| Stress Condition | Parameters | % Degradation of Lercanidipine | Major Degradation Products/Observations | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 4 hours | 12.84% | Major unknown impurity (5.1%) at RRT ~0.35 | nih.gov |

| Base Hydrolysis | 0.1 N NaOH | 6.78% | Major unknown impurity (3.7%) at RRT ~0.35 | nih.gov |

| Oxidative Degradation | 3% H₂O₂, stored in dark for 24 hours | 25.84% | Major unknown impurity (23.58%) at RRT ~0.91 | nih.gov |

| Thermal Degradation | Reflux in water at 60°C for 6 hours | 16.59% | Major unknown impurity (5.52%) at RRT ~0.54 | nih.gov |

| Thermal & Humidity | Not specified | 25.91% | Two major unknown impurities (7.49% and 5.44%) at RRTs ~1.39 and ~1.24 | nih.gov |

| Photolytic Degradation | UV cabinet at 254 nm for 24 hours | Not specified, but Impurity D was major degradant (0.4%) | Lercanidipine Impurity D was a major product | nih.govjpionline.org |

Iv. Advanced Analytical Methodologies for Lercanidipine Impurity B Detection and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. For Lercanidipine (B1674757) Impurity B, High-Performance Liquid Chromatography (HPLC) and its advanced iterations, such as Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed methods. These techniques offer high resolution and sensitivity, which are essential for separating and quantifying impurities that are often present at very low concentrations.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for the analysis of Lercanidipine Impurity B involves the systematic optimization of several key chromatographic parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase is a critical first step in HPLC method development. For the analysis of lercanidipine and its impurities, reversed-phase columns are predominantly used. C18 (octadecylsilyl) and C8 (octylsilyl) are the most common stationary phases, selected for their ability to separate compounds based on their hydrophobicity.

Several studies have demonstrated the successful use of C18 columns for the separation of lercanidipine and its impurities, including Impurity B. ijsr.netcolab.wsresearchgate.net For instance, an Inertsil ODS 3V C18 column (150 x 4.6 mm) has been effectively used to resolve Lercanidipine from its impurities. ijsr.net Another study utilized a Zorbax SB C18 column (250 x 4.6 mm, 5 µm particle size) to achieve good separation. colab.ws The slightly less hydrophobic C8 columns are also a viable option and have been employed in some methods. nih.govwisdomlib.org The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics. C18 columns generally provide greater retention for non-polar compounds, which can be advantageous for separating closely related impurities.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Lercanidipine Impurities

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inertsil ODS 3V C18 | 150 x 4.6 mm | - | ijsr.net |

| Zorbax SB C18 | 250 x 4.6 mm | 5 µm | colab.ws |

| Zorbax SB C18 | 50 x 4.6 mm | 1.8 µm | researchgate.netnih.gov |

| Chromasil YMC Pack C8 | 150 x 4.6 mm | 5 µm | nih.gov |

| Water symmetry C8 | 250 X 4.6mm | 5 μ | wisdomlib.org |

| Kromasil 100-5c18 | 250×4.6 mm | 5 µm | jbclinpharm.org |

The mobile phase composition, including the organic modifier and the pH of the aqueous component, plays a pivotal role in achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used.

The pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of ionizable compounds like lercanidipine and its impurities. For instance, a mobile phase with a pH of 3.0, adjusted with orthophosphoric acid, has been shown to provide good separation. colab.wsresearchgate.net Another method successfully employed a potassium dihydrogen phosphate (B84403) buffer with a pH of 3.5. nih.govmdpi.com The optimization of pH is crucial to ensure that the analytes are in a single ionic form, leading to sharp and symmetrical peaks. The use of triethylamine (B128534) (TEA) has also been reported to improve peak shape. researchgate.net

The choice and proportion of the organic modifier are also critical. Acetonitrile is a common choice due to its low viscosity and UV transparency. ijsr.netnih.govresearchgate.net Methanol has also been used in combination with an ammonium (B1175870) dihydrogen phosphate buffer. nih.gov The ratio of the organic solvent to the aqueous buffer is carefully adjusted to control the retention times and resolution of the impurities. For example, a mobile phase of acetonitrile and a 0.1% trifluoroacetic acid (TFA) solution in a 50:50 v/v ratio has been used. ijsr.net

Table 2: Examples of Mobile Phase Compositions for Lercanidipine Impurity Analysis

| Aqueous Phase | Organic Phase | Ratio (v/v) | pH | Reference |

|---|---|---|---|---|

| 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile | 50:50 | - | ijsr.net |

| Water with Triethylamine (TEA) | Acetonitrile | 44.8:55 (with 0.2 TEA) | 3.0 | colab.ws |

| 0.01 M Potassium Dihydrogen Phosphate | Acetonitrile | Gradient | 3.5 | nih.govmdpi.com |

| 0.02 M Ammonium Dihydrogen Phosphate | Methanol | 35:65 | 3.5 | nih.gov |

| 20 mM Acetate (B1210297) Buffer | Acetonitrile | 10:90 | 4.5 | jbclinpharm.org |

To effectively separate a complex mixture of lercanidipine and its various impurities, including Impurity B, a gradient elution program is often necessary. researchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, may not provide sufficient resolution for all impurities within a reasonable analysis time.

A gradient elution program involves changing the proportion of the organic solvent in the mobile phase over time. This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later by increasing the solvent strength. This technique enhances resolution and sharpens peaks, especially for late-eluting impurities. For example, a gradient program starting with a higher proportion of the aqueous buffer and gradually increasing the acetonitrile concentration has been successfully used to separate lercanidipine impurities. nih.gov

Table 3: Example of a Gradient Elution Program

| Time (minutes) | % Aqueous Buffer (0.01 M KH2PO4, pH 3.5) | % Acetonitrile |

|---|---|---|

| 0.0 | 70 | 30 |

| 5.0 | 45 | 55 |

| 6.0 | 30 | 70 |

| 8.0 | 30 | 70 |

Source: Adapted from a study on rapid resolution liquid chromatography. nih.gov

UV detection is the most common detection method for the HPLC analysis of lercanidipine and its impurities due to the presence of chromophores in their molecular structures. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity.

The optimal wavelength is typically chosen at the absorbance maximum of the compounds of interest to maximize the signal response. For lercanidipine and its impurities, detection wavelengths in the range of 220 nm to 240 nm are frequently reported. ijsr.netcolab.wsnih.govnih.govresearchgate.net For instance, a wavelength of 220 nm was found to be suitable for detecting lercanidipine and its related impurities in one study. nih.govmdpi.com Other methods have utilized 225 nm ijsr.net, and 240 nm. colab.wsnih.govresearchgate.netjbclinpharm.org The choice of wavelength can also be influenced by the need to minimize interference from the mobile phase or other components in the sample matrix.

Gradient Elution Programming for Resolution Enhancement

Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC) Applications

To further improve the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC) have been applied to the analysis of lercanidipine and its impurities. researchgate.netnih.govresearchgate.net These techniques utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.

A stability-indicating RRLC method was developed using a Zorbax SB C18 column with 1.8 µm particles, achieving a shorter run time of 10 minutes. nih.gov Similarly, a UPLC method has been developed using a Waters Acquity BEH C18 column (2.1 x 50mm, 1.7µm) for the estimation of lercanidipine. researchgate.net These advanced techniques offer significant advantages in terms of reduced analysis time and solvent consumption, making them well-suited for high-throughput quality control environments.

Advanced Analytical Methodologies for this compound Detection and Quantification

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker, can contain various impurities, including this compound. This article focuses on the advanced analytical methodologies employed for the detection, quantification, and characterization of this compound.

Lercanidipine is a racemic mixture, and its pharmacological activity primarily resides in the (S)-enantiomer. nih.gov The (R)-enantiomer is considered a chiral impurity. Therefore, the development of enantioselective methods is crucial for the quality control of lercanidipine. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

A reverse-phase chiral HPLC method has been successfully developed to separate the (R)-isomer from the (S)-Lercanidipine hydrochloride. easpublisher.comeaspublisher.com This method utilizes a chiral stationary phase, such as a cellulose-based column like Chiralpak AD or Chiral OJ-H, which can form transient diastereomeric complexes with the enantiomers, leading to their differential retention and separation. nih.goveaspublisher.comeaspublisher.com

One validated method employed a Chiral OJ-H column (150 x 4.6mm, 5µm) with a mobile phase consisting of 10mM ammonium acetate and acetonitrile (35:65 v/v) at a flow rate of 1.0 ml/min. easpublisher.com Detection was carried out at 240 nm. easpublisher.com Under these conditions, the (R)- and (S)-enantiomers were well-resolved, with typical retention times of 6.0 and 6.6 minutes, respectively. easpublisher.comeaspublisher.com The method demonstrated good linearity over a concentration range of 0.5 µg/ml to 4 µg/ml for the (R)-isomer, with a correlation coefficient of 0.998. easpublisher.com The limit of detection (LOD) and limit of quantitation (LOQ) for the (R)-isomer were found to be 0.05 µg/ml and 1.0 µg/ml, respectively. easpublisher.com

Capillary electrophoresis (CE) has also been explored for the enantioselective analysis of lercanidipine. nih.gov An optimized CE method utilized a fused-silica capillary with a background electrolyte of 200 mmol/L sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector. nih.govresearchgate.net This method demonstrated linearity in the range of 12.5–100 μg/mL for both enantiomers. nih.govresearchgate.net

Table 1: Chiral HPLC Method Parameters for Lercanidipine Enantiomer Separation

| Parameter | Value |

| Column | Chiral OJ-H (150 x 4.6mm, 5µm) |

| Mobile Phase | 10mM Ammonium Acetate: Acetonitrile (35:65 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 240 nm |

| (R)-Lercanidipine Retention Time | ~6.0 min |

| (S)-Lercanidipine Retention Time | ~6.6 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of impurities in pharmaceuticals due to its high sensitivity and specificity. scispace.comekb.eg For lercanidipine and its impurities, LC-MS/MS methods have been developed to provide structural information and quantitative data. nih.govresearchgate.net

A stability-indicating HPLC method coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to investigate the photodegradation of lercanidipine. nih.gov This technique allowed for the characterization of various photoproducts by analyzing their fragmentation patterns. nih.gov

In another study, a rapid resolution liquid chromatography method was developed for the simultaneous determination of process impurities and degradation products. nih.gov The method utilized a Zorbax SB C18 column and a gradient elution with a mobile phase of potassium dihydrogen phosphate buffer (pH 3.5, 0.01 M) and acetonitrile. nih.gov

For quantitative analysis in human plasma, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed. innovareacademics.in The separation was achieved on a Waters Acquity UPLC C18 column with a mobile phase of 0.1% formic acid-methanol mixture (20:80 v/v). innovareacademics.in Mass detection was performed using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. innovareacademics.in Lercanidipine was detected at an m/z transition of 612.11 > 280.27. innovareacademics.in The method was linear in the concentration range of 0.025-10 ng/ml. innovareacademics.in

Table 2: LC-MS/MS Parameters for Lercanidipine Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lercanidipine m/z Transition | 612.11 > 280.27 |

| Linearity Range (in plasma) | 0.025 - 10 ng/ml |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.

The structure of this compound has been confirmed using NMR spectroscopy. quickcompany.in For a related N-alkylated impurity, the ¹H NMR spectrum showed characteristic chemical shifts at approximately 10.34, 8.03, 7.96, 7.17-7.20, 4.92-4.97, 3.60-3.61, 2.69, 2.29 & 1.18, and 2.27 & 1.27 ppm. quickcompany.in The ¹³C NMR spectrum for this impurity displayed signals at about 171.97, 165.72-165.78, 65.20-65.46, 50.89, 29.49, 24.84-25.40, and 18.26-18.54 ppm. quickcompany.in Such detailed spectral data is crucial for confirming the exact structure of impurities. Furthermore, simulated ¹H and ¹³C NMR spectra have been used to confirm the proposed stereoconfigurations of degradation products, showing good agreement with experimental results. asianpubs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be confirmed. google.comgoogle.com

The FT-IR spectrum of lercanidipine hydrochloride shows characteristic peaks that can be used for its identification. google.comgoogle.comgoogleapis.com These include:

NH stretching: around 3183-3186 cm⁻¹ google.comgoogleapis.com

Alkyl and phenyl C-H stretching: in the range of 3100-2800 cm⁻¹ google.comgoogleapis.com

N⁺H stretching: around 2684 cm⁻¹ google.com

C=O stretching: at approximately 1705 cm⁻¹ and 1675 cm⁻¹ google.com

Asymmetric and symmetric stretching of the NO₂ group: at about 1526 cm⁻¹ and 1350 cm⁻¹ google.com

By comparing the FT-IR spectrum of an unknown impurity to that of the parent drug and known related substances, it is possible to identify structural similarities and differences, aiding in the characterization of the impurity.

Table 3: Characteristic FT-IR Peaks for Lercanidipine Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) |

| NH stretching | 3183 - 3186 |

| Alkyl and phenyl C-H stretching | 3100 - 2800 |

| N⁺H stretching | 2684 |

| C=O stretching | 1705; 1675 |

| NO₂ stretching (asymmetric) | 1526 |

| NO₂ stretching (symmetric) | 1350 |

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of drugs and for monitoring their degradation. nih.gov It is a simple, rapid, and cost-effective method. sphinxsai.com

For lercanidipine, UV spectrophotometric methods have been developed for its estimation in bulk and pharmaceutical formulations. sphinxsai.comresearchgate.net The drug exhibits a maximum absorbance (λmax) at approximately 236-237 nm in methanol. sphinxsai.comjchr.org The Beer-Lambert law is obeyed in a specific concentration range, for instance, 2.5-60 µg/ml, with a high correlation coefficient (R² > 0.999). sphinxsai.com

UV spectrophotometry is also employed to monitor the photodegradation of lercanidipine. nih.gov By exposing solutions of the drug to UV radiation and recording the changes in the absorption spectrum over time, the kinetics of the degradation process can be studied. pillbuys.com For instance, the photodegradation of lercanidipine has been monitored by observing changes in its UV spectrum between 200 and 400 nm. nih.gov In quantitative HPLC-UV methods, a wavelength of 240 nm is often used for detection, providing good response and linearity for lercanidipine and its impurities. colab.wsnih.gov

Table 4: UV Spectrophotometric Data for Lercanidipine Hydrochloride

| Parameter | Value |

| λmax (in Methanol) | 236 - 237 nm |

| Linearity Range | 2.5 - 60 µg/ml |

| Correlation Coefficient (R²) | > 0.999 |

| HPLC-UV Detection Wavelength | 240 nm |

V. Analytical Method Development and Validation for Lercanidipine Impurity B

Validation Parameters and ICH Conformance

Method validation for Lercanidipine (B1674757) Impurity B is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures. nih.goveaspublisher.comijlpr.com The validation process demonstrates that the analytical method is suitable for its intended purpose. colab.ws This involves assessing parameters such as linearity, range, precision, accuracy, and limits of detection and quantification. nih.govcolab.ws

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. jpionline.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jpionline.org For the quantification of Lercanidipine Impurity B, linearity is typically established by preparing a series of solutions at different concentrations. nih.gov

The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. ijsr.netnih.gov A good linear relationship is indicated by a correlation coefficient (r²) value close to 1, often greater than 0.999. ijsr.netnih.gov The range for an impurity method should typically cover from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. nih.gov For example, a linearity study for lercanidipine impurities might cover a concentration range from 0.01 µg/mL to 3 µg/mL. nih.gov

| Validation Parameter | Typical Findings | Reference |

|---|---|---|

| Concentration Range | 0.01 µg/mL to 3 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | ijsr.netnih.gov |

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually assessed at two levels: repeatability and intermediate precision. nih.goveaspublisher.com

Repeatability (intra-day precision) is the precision of the method over a short interval of time with the same analyst, equipment, and reagents. easpublisher.comnih.gov It is typically assessed by analyzing a minimum of six replicate samples at the target concentration. nih.goveaspublisher.com The relative standard deviation (RSD) of the results is calculated, and for impurity analysis, it is generally expected to be low, often less than 2%. nih.gov

Intermediate precision (inter-day precision) expresses the within-laboratory variations, such as different days, different analysts, or different equipment. nih.goveaspublisher.com This is evaluated by repeating the repeatability study under these varied conditions. easpublisher.com The RSD values obtained from the intermediate precision study should also be within acceptable limits, demonstrating the method's reproducibility. ijsr.netnih.gov For instance, in one study, the %RSD for each impurity was found to be below 2% for both precision and intermediate precision, indicating good reproducibility of the method. nih.gov

| Precision Level | Typical Assessment | Acceptance Criteria (%RSD) | Reference |

|---|---|---|---|

| Repeatability (Intra-day) | 6 replicate sample preparations | < 2% | nih.gov |

| Intermediate Precision (Inter-day) | Analysis on a different day, with a different column, and/or on a different instrument | < 2% | nih.gov |

Accuracy (Recovery Studies) in Pharmaceutical Matrices

Accuracy studies are performed to verify the closeness of the test results obtained by the analytical method to the true value. For impurity quantification, this is typically evaluated through recovery studies by spiking a known amount of the impurity into the pharmaceutical matrix (e.g., a placebo or a sample of the drug product). nih.gov The analysis is performed in triplicate at multiple concentration levels, often ranging from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit. nih.gov

The recovery of this compound is calculated to ensure that the method can accurately measure it without interference from other components in the matrix. Research has demonstrated high recovery rates for this compound, confirming the accuracy of the developed high-performance liquid chromatography (HPLC) methods. researchgate.net For instance, one study reported recovery values between 99.1% and 101.8% for this compound. researchgate.net The acceptance criterion for recovery is typically within a range of 98.0% to 102.0%. ijsr.net

| Analyte | Concentration Level | Reported Recovery Range (%) | Source |

|---|---|---|---|

| This compound | Not Specified | 99.1 - 101.8 | researchgate.net |

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with suitable precision and accuracy. ijsr.net These limits are commonly determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3 is generally accepted for LOD and 10 for LOQ. nih.govijsr.net

For Lercanidipine impurities, specific and sensitive methods have been developed to detect and quantify them at very low levels. nih.gov The precision of the method at the LOQ level is confirmed by analyzing multiple preparations and ensuring the relative standard deviation (%RSD) is within acceptable limits, often below 10%. nih.gov

| Analyte | LOD (μg/mL) | LOQ (μg/mL) | Method | Source |

|---|---|---|---|---|

| This compound | 0.005 - 0.029 (Range for impurities) | Data not specified in snippet | RP-HPLC | researchgate.net |

Forced Degradation Studies for Stability-Indicating Methodologies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. The purpose is to generate potential degradation products under more severe conditions than those used for accelerated stability studies. nih.gov This helps to establish the degradation pathways of the drug substance and demonstrate the specificity of the analytical method by proving it can separate the main component from all potential impurities and degradants. nih.govnih.gov

Design and Execution of Stress Conditions (Acidic, Alkaline, Oxidative, Thermal, Photolytic)

Forced degradation studies on Lercanidipine involve exposing it to a range of stress conditions as mandated by ICH guidelines. These typically include acidic and alkaline hydrolysis, oxidation, and exposure to thermal and photolytic stress. nih.govjpionline.org The conditions are designed to achieve a target degradation of approximately 5-20% to ensure that the degradation products are generated without completely destroying the parent molecule. nih.gov

| Stress Condition | Reagent/Condition | Temperature | Duration | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl | 80°C | 60 minutes | nih.gov |

| Alkaline Hydrolysis | 1 N NaOH | 50°C | 60 minutes | nih.gov |

| Oxidative Degradation | 10% H₂O₂ | 50°C | 60 minutes | nih.gov |

| Thermal Degradation | Dry Heat | 100°C | 6 hours | nih.gov |

| Photolytic Degradation | UV Light | 1.2 million lux hours | nih.gov |

Evaluation of Degradation Profiles and Impurity Peak Resolution

Following exposure to stress conditions, the resulting solutions are analyzed by the proposed stability-indicating method. The primary goal is to evaluate the resolution between the peak for Lercanidipine and the peaks for all process impurities (like Impurity B) and any newly formed degradation products. nih.gov Since this compound is a known oxidation product, its peak is particularly monitored under oxidative stress conditions. researchgate.netresearchgate.net

The successful separation of all peaks demonstrates the method's specificity. In method development, achieving adequate resolution between closely eluting peaks is crucial. For example, the separation of this compound and Lercanidipine Impurity 1 has been identified as a "critical pair," requiring careful optimization of chromatographic conditions like mobile phase pH and composition to ensure they are baseline resolved. researchgate.net The purity of each peak is also assessed using techniques like photodiode array (PDA) detection to confirm that each peak corresponds to a single component. nih.gov

Vi. Isolation and Preparation of Lercanidipine Impurity B As a Reference Standard

Synthetic Approaches for Targeted Impurity Synthesis

The targeted synthesis of Lercanidipine (B1674757) Impurity B, also known as Lercanidipine Acid, is a preferred method for obtaining this reference standard, as it allows for greater control over the final product's purity. synzeal.comsynthinkchemicals.com The synthesis of Lercanidipine and its related compounds often involves multi-step processes. google.com

One common synthetic route to Lercanidipine involves the Hantzsch pyridine (B92270) synthesis. A potential strategy for the targeted synthesis of Lercanidipine Impurity B would involve a modification of the final esterification step in the synthesis of the parent drug. googleapis.com Instead of coupling the Lercanidipine parent nucleus, 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid, with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol, the carboxylic acid group at the C5 position of the dihydropyridine (B1217469) ring would be selectively hydrolyzed or the synthesis would be designed to leave this position as a carboxylic acid. googleapis.com

A plausible synthetic pathway could involve the following key transformations:

Step 1: Condensation and Cyclization: Condensation of 3-nitrobenzaldehyde, methyl acetoacetate, and an amino-crotonate derivative to form the dihydropyridine ring structure. google.com

Step 2: Selective Esterification: Esterification of one of the carboxylic acid groups of a dicarboxylic acid precursor with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol.

Step 3: Purification: The resulting this compound would then be purified to remove starting materials, reagents, and other process-related impurities.

The chemical name for this compound is 5-(((1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)oxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinic acid. synzeal.com

Table 1: Key Reagents in the Potential Synthesis of this compound

| Reagent/Intermediate | Role in Synthesis |

| 3-Nitrobenzaldehyde | Provides the C4-phenyl substituent of the dihydropyridine ring. google.com |

| Methyl Acetoacetate | A key building block for the dihydropyridine ring. |

| Amino-crotonate derivative | Another key component for the formation of the dihydropyridine ring. google.com |

| 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol | Forms the ester side chain of Lercanidipine. googleapis.com |

| Thionyl chloride and Dimethylformamide (DMF) | Can be used as catalysts in esterification reactions. google.com |

Preparative Chromatographic Techniques for Impurity Isolation and Purification (e.g., Preparative HPLC)

For the isolation and purification of this compound from bulk Lercanidipine or from a crude synthetic mixture, preparative chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and the ability to obtain impurities with a high degree of purity. epo.org

The development of a preparative HPLC method involves the optimization of several parameters to achieve the desired separation and yield. These parameters include the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength.

A typical preparative HPLC method for the isolation of this compound would likely utilize a reversed-phase column, such as a C18 column. colab.ws The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). colab.wsjbclinpharm.org The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and separation of Lercanidipine and its impurities. researchgate.net

The process generally involves:

Method Development: Initial analytical scale HPLC experiments are conducted to determine the optimal separation conditions.

Scale-Up: The analytical method is then scaled up to a preparative scale, which involves using a larger column and a higher flow rate.

Fraction Collection: As the separated compounds elute from the column, fractions containing the purified this compound are collected.

Solvent Removal: The collected fractions are then subjected to a solvent removal process, typically through evaporation or lyophilization, to yield the solid, purified impurity.

Silica gel column chromatography can also be employed as a purification technique, though multiple columns may be necessary to achieve high purity. epo.org

Table 2: Typical Parameters for Preparative HPLC Purification of Lercanidipine Impurities

| Parameter | Typical Value/Condition | Rationale |

| Column | Reversed-phase C18, larger dimensions (e.g., 250 x 21.2 mm) | Provides good retention and separation for non-polar to moderately polar compounds. epo.orgcolab.ws |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) | The organic modifier and buffer pH are adjusted to achieve optimal resolution. jbclinpharm.orgnih.gov |

| Flow Rate | Higher than analytical scale (e.g., 10-50 mL/min) | To process larger sample volumes in a reasonable time. |

| Detection | UV at a wavelength where both Lercanidipine and the impurity absorb (e.g., 220-240 nm) | Allows for monitoring of the separation and collection of the correct fractions. colab.wsnih.gov |

| Loading Capacity | Dependent on column size and separation efficiency | A balance between throughput and resolution must be achieved. |

Characterization and Certification of this compound Reference Materials

Once this compound has been synthesized or isolated, it must be thoroughly characterized to confirm its identity and purity before it can be certified as a reference standard. This characterization process employs a range of analytical techniques to provide a comprehensive profile of the material.

The key aspects of characterization and certification include:

Identification: The chemical structure of the isolated impurity is confirmed using techniques such as Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure. researchgate.net

Purity Assessment: The purity of the reference material is determined using a high-resolution chromatographic technique, typically HPLC. The area percentage of the main peak is used to quantify the purity. A purity of greater than 95% is often required for a reference standard.

Physicochemical Properties: Other physical properties such as appearance and melting point may also be determined.

Certificate of Analysis (CoA): A Certificate of Analysis is issued for the certified reference material. This document summarizes all the characterization data, including the identity, purity, and other relevant information. synzeal.comsynthinkchemicals.com The CoA also includes the assigned purity value and its uncertainty.

Table 3: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. epo.org | Purity value (as a percentage), retention time. |

| Mass Spectrometry (MS) | Structural confirmation and molecular weight determination. researchgate.net | Molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Connectivity of atoms within the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of characteristic chemical bonds. |

Storage and Stability Considerations for Isolated Impurity Standards

Proper storage and handling of the isolated this compound reference standard are essential to maintain its purity and integrity over time. Stability studies are conducted to determine the appropriate storage conditions and to establish a re-test date or expiry date for the reference material.

Key considerations for storage and stability include:

Temperature: Reference standards are often stored at controlled room temperature or in a refrigerator (2-8 °C) to minimize degradation. Some materials may require storage in a freezer (-20 °C).

Light: As dihydropyridine compounds can be susceptible to photodegradation, storage in light-resistant containers or in the dark is often recommended. nih.gov

Humidity: To prevent hydrolysis or degradation due to moisture, reference standards should be stored in a dry environment, often in desiccators or tightly sealed containers.

Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary. This compound should be kept away from strong oxidizing agents. cleanchemlab.com

Stability studies typically involve storing the reference standard under various conditions (e.g., different temperatures and humidity levels) and periodically testing its purity by HPLC to monitor for any degradation. nih.gov Solutions of the standard should also be assessed for stability, as they may degrade over time, even when stored at low temperatures. nih.gov

Vii. Pharmaceutical Impurity Control Strategies Pertaining to Lercanidipine Impurity B

Integration of Impurity Research into Quality Control and Quality Assurance Frameworks

The integration of impurity research into Quality Control (QC) and Quality Assurance (QA) frameworks is fundamental to maintaining the quality of Lercanidipine (B1674757). This process begins with the identification and characterization of potential and actual impurities that arise during synthesis, purification, and storage. ich.org For Lercanidipine Impurity B, also known as Lercanidipine Acid, this involves utilizing advanced analytical techniques to monitor its presence in both the active pharmaceutical ingredient (API) and the final drug product. synzeal.comallmpus.com

Robust analytical methods are the cornerstone of an effective QC/QA program. researchgate.net High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are widely employed for the determination and quantification of Lercanidipine and its impurities. researchgate.netcolab.ws The development of stability-indicating methods is particularly crucial, as they can distinguish the intact API from its degradation products, ensuring that the analytical procedure is specific and accurate. wisdomlib.orgnih.gov

Key activities for integrating impurity research into QC/QA include:

Method Development and Validation: Developing and validating sensitive and specific analytical methods, such as Rapid Resolution Liquid Chromatography (RRLC), to separate and quantify this compound and other related substances. researchgate.netnih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness, in line with ICH guidelines. colab.wswisdomlib.org

Forced Degradation Studies: Subjecting Lercanidipine to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products like Impurity B. wisdomlib.orgresearchgate.net This helps in understanding degradation pathways and establishing the stability-indicating nature of the analytical methods used. wisdomlib.org

Reference Standard Management: Utilizing well-characterized reference standards for this compound for the accurate identification and quantification during routine analysis. synzeal.comsynzeal.com

Routine Batch Analysis: Implementing the validated methods for routine analysis of production batches to ensure that levels of Impurity B remain within the established acceptance criteria. rroij.com

Stability Monitoring: Conducting long-term stability studies under recommended storage conditions to monitor the formation of degradation products over the shelf life of the product. nih.govfda.gov

A study detailing the development of an RP-HPLC method for Lercanidipine and its impurities highlighted the use of a C18 column with a mobile phase of acetonitrile (B52724), water, and triethylamine (B128534), adjusted to a specific pH to achieve optimal separation. colab.ws Such methods are vital for QC laboratories to ensure that each batch of Lercanidipine tablets meets the required quality standards before release. ekb.eg

Regulatory Compliance and Guideline Adherence (e.g., ICH Q3A/B) for Impurity Control

Regulatory bodies worldwide have established comprehensive guidelines to control impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q3A(R2) and Q3B(R2) are the global standards for controlling impurities in new drug substances and new drug products, respectively. ich.orgich.orgeuropa.eu

These guidelines establish thresholds for impurities that trigger the need for reporting, identification, and qualification:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established.

For Lercanidipine, any specified identified impurity, such as Impurity B, must be controlled within the limits defined by these thresholds. The specific limits are determined by the maximum daily dose of the drug. ich.org

Table 1: ICH Q3A/B Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgich.org |

Compliance with these guidelines is mandatory for gaining marketing approval. ich.org Manufacturers must provide documented evidence that their analytical procedures are validated and suitable for detecting and quantifying impurities. ich.org The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at the specified level. ich.org An impurity is considered qualified if it was present in safety and/or clinical study batches at a level comparable to or higher than the proposed specification. fda.gov If a new impurity appears or if the level of an existing impurity increases, further qualification studies may be necessary. ich.orgich.org

Research on Process Optimization to Minimize this compound Formation

A proactive approach to impurity control involves optimizing the manufacturing process to minimize the formation of impurities from the outset. Research into the formation pathways of this compound is crucial for developing effective control strategies. Impurity B, also known as Lercanidipine Acid, is a hydrolysis product of Lercanidipine. synzeal.comveeprho.com Its formation can be influenced by various process parameters.

Studies have focused on optimizing the conditions of the synthesis and purification steps to reduce the levels of process-related impurities and degradation products. For instance, one impurity in Lercanidipine production is formed via transesterification when n-propanol is used as a solvent in the presence of HCl. google.comgoogleapis.com While this refers to a different impurity, it highlights how solvent choice and reaction conditions are critical control points.

Key areas of research for minimizing this compound include:

Solvent and Reagent Selection: Using high-purity solvents and reagents and avoiding conditions that promote hydrolysis. For example, controlling the presence of water and maintaining a specific pH range during certain steps can be critical.

Temperature Control: Elevated temperatures can accelerate degradation reactions. Optimizing reaction and drying temperatures is essential to prevent the formation of Impurity B.

Purification Techniques: Developing more effective purification methods, such as recrystallization with specific solvent systems (e.g., methanol (B129727) and isopropyl acetate), can significantly reduce the levels of impurities in the final API. google.com

Quality by Design (QbD): Applying QbD principles to methodically understand the relationship between process parameters and critical quality attributes, including impurity levels. researchgate.net This involves identifying critical process parameters (CPPs) that impact the formation of Impurity B and establishing a design space for robust process control. researchgate.netresearchgate.net

Table 2: Potential Process Parameters Influencing this compound Formation

| Parameter | Potential Impact on Impurity B (Lercanidipine Acid) | Optimization Strategy |

| pH | Formation can be favored under acidic or basic conditions that promote ester hydrolysis. researchgate.net | Maintain pH within a validated, neutral range during relevant process steps and in the final formulation. |

| Water Content | Presence of water can lead to hydrolysis of the ester group, forming the acid impurity. | Use anhydrous solvents and control humidity during manufacturing and storage. |

| Temperature | Higher temperatures can increase the rate of hydrolytic degradation. | Conduct reactions and drying at the lowest effective temperature. |

| Reaction Time | Prolonged exposure to harsh conditions can increase degradation. | Optimize reaction times to ensure completion while minimizing impurity formation. |

By systematically studying these factors, manufacturers can design a manufacturing process that consistently produces high-purity Lercanidipine with minimal levels of Impurity B. google.com

Impurity Profiling for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

Impurity profiling is a critical component of both Abbreviated New Drug Applications (ANDAs) for generic drug products and Drug Master Files (DMFs) for active pharmaceutical ingredients. allmpus.comsynzeal.com It involves the comprehensive identification, quantification, and characterization of all impurities present in the drug substance and drug product. rroij.com

For an ANDA submission, the impurity profile of the generic product is compared to that of the Reference Listed Drug (RLD). fda.gov The applicant must demonstrate that the impurity profile of their product is comparable to, or better than, the RLD. The levels of any degradation products in the generic drug product should not exceed the levels observed in the RLD. fda.gov this compound, being a known degradation product, must be listed in the drug product specification, and its acceptance criteria must be justified. synzeal.comfda.gov

A DMF is a confidential submission to the regulatory authority that provides detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. For an API manufacturer, the DMF will contain detailed information on the manufacturing process and the impurity profile of the Lercanidipine API, including data on Impurity B. synzeal.com

The impurity profiling data submitted in ANDAs and DMFs must include:

A list of all potential and actual impurities, including this compound. rroij.com

The structural characterization of identified impurities. rroij.com

Validated analytical procedures used for detection and quantification. ich.org

Batch analysis data from multiple production batches to demonstrate process consistency. rroij.com

Stability data showing the impurity profile over time. fda.gov

Justification for the proposed acceptance criteria for each impurity. ich.org

Suppliers of Lercanidipine reference standards and impurities, such as this compound, play a crucial role in this process by providing well-characterized materials necessary for method development, validation, and impurity identification for ANDA and DMF filings. synzeal.comallmpus.comclearsynth.com

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Lercanidipine Impurity B in drug substances?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV/PDA detection for routine impurity profiling. For trace-level detection, employ hyphenated techniques like LC-MS/MS, which provide higher sensitivity and specificity .

- Validate methods per ICH Q2(R2) guidelines, including specificity (e.g., spiking studies with Impurity B), linearity (e.g., 50–150% of specification limit), and accuracy (recovery rates 90–110%) .

- Include relative retention time (RRT) validation against pharmacopeial standards (e.g., European Pharmacopoeia) to confirm identity .

Q. How can researchers ensure the synthesis of Lercanidipine avoids unintended generation of Impurity B?

Methodological Answer:

- Monitor reaction intermediates using in-process controls (IPC) such as thin-layer chromatography (TLC) or inline FTIR spectroscopy.

- Optimize reaction conditions (e.g., temperature, pH, and catalyst ratios) to minimize side reactions. Post-synthesis, use preparative HPLC to isolate and characterize any impurities, referencing structural data (e.g., NMR, HRMS) to confirm identity .

Q. What experimental designs are critical for assessing the stability of this compound under varying conditions?

Methodological Answer:

- Conduct forced degradation studies under ICH-recommended stress conditions: acidic/alkaline hydrolysis, oxidative stress (H₂O₂), thermal degradation, and photolytic exposure .

- Compare degradation profiles using validated chromatographic methods and calculate RRT shifts to track impurity formation. Use mass balance studies to ensure analytical accuracy .

Advanced Research Questions

Q. How can advanced spectroscopic techniques elucidate the structural identity of this compound and its degradation byproducts?

Methodological Answer:

- Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For unresolved peaks, employ high-resolution mass spectrometry (HRMS) to determine molecular formulae .

- Cross-reference spectral data with synthetic standards (e.g., CAS 40980-51-6 for Pseudomonic Acid B as a structural analog case study) .

Q. What mechanistic insights can be gained into the formation pathways of this compound during synthesis or storage?

Methodological Answer:

- Perform kinetic studies under controlled conditions (e.g., Arrhenius modeling for temperature-dependent degradation). Use LC-MS/MS to identify transient intermediates and propose reaction pathways .

- Apply quantum mechanical calculations (e.g., DFT) to model energy barriers for potential side reactions, such as ester hydrolysis or nitro-group reduction .

Q. How can computational models like QSAR predict the toxicological or pharmacological impact of this compound?

Methodological Answer:

- Develop QSAR models using software (e.g., Schrödinger, MOE) to correlate structural descriptors (e.g., logP, electrophilicity index) with bioactivity data. Validate models against in vitro assays (e.g., NF-κB inhibition assays, as seen in lercanidipine’s anti-inflammatory studies) .

- Prioritize impurities for toxicological testing based on predicted ADMET profiles (e.g., genotoxicity alerts via Derek Nexus) .

Q. What strategies ensure data integrity and reproducibility in impurity profiling studies?

Methodological Answer:

- Implement open-ended questions in raw data logs (e.g., "Describe unexpected observations during analysis") to detect anomalies .

- Use electronic lab notebooks (ELNs) with audit trails and version control. Cross-validate results across independent labs, adhering to ICH M10 guidelines for bioanalytical method validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.